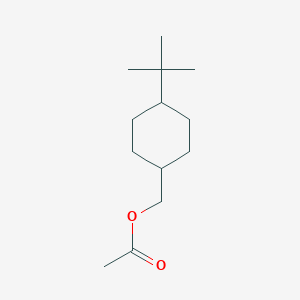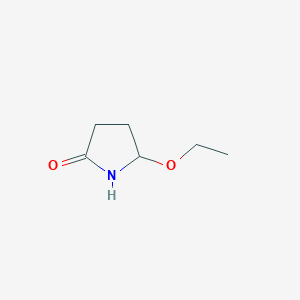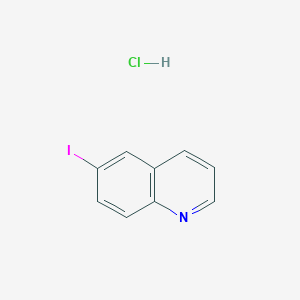
6-Iodo-quinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Iodo-quinoline hydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds. It is a derivative of quinoline and contains an iodine atom at the sixth position. This compound has gained significant attention in the field of scientific research due to its unique properties and potential applications in various fields.
作用機序
The mechanism of action of 6-Iodo-quinoline hydrochloride is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also interfere with the replication of viruses and the synthesis of bacterial cell walls, leading to their death.
生化学的および生理学的効果
6-Iodo-quinoline hydrochloride has been found to have minimal toxicity and side effects in animal studies. However, its effects on humans are not yet fully understood. Studies have suggested that this compound may have an impact on various physiological processes, including cell growth and division, DNA synthesis, and protein synthesis.
実験室実験の利点と制限
One of the main advantages of using 6-Iodo-quinoline hydrochloride in lab experiments is its broad-spectrum activity against cancer cells, viruses, and bacteria. Additionally, this compound has been found to have minimal toxicity and side effects, making it a promising candidate for further development. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the study of 6-Iodo-quinoline hydrochloride. One of the areas of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various physiological processes. Furthermore, the potential of 6-Iodo-quinoline hydrochloride as a therapeutic agent for various diseases, including cancer, viral infections, and bacterial infections, needs to be explored further.
合成法
The synthesis of 6-Iodo-quinoline hydrochloride can be achieved through various methods. One of the commonly used methods is the reaction of 6-chloro-quinoline with sodium iodide in the presence of copper powder. This reaction results in the substitution of the chlorine atom with an iodine atom, forming 6-Iodo-quinoline. The addition of hydrochloric acid to this compound leads to the formation of 6-Iodo-quinoline hydrochloride.
科学的研究の応用
6-Iodo-quinoline hydrochloride has been extensively studied in the field of medicinal chemistry and drug discovery. It has been found to exhibit promising antitumor, antiviral, and antimicrobial activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to exhibit antiviral activity against hepatitis C virus and herpes simplex virus. Additionally, 6-Iodo-quinoline hydrochloride has shown promising results as an antibacterial agent against methicillin-resistant Staphylococcus aureus (MRSA).
特性
CAS番号 |
16560-50-2 |
|---|---|
製品名 |
6-Iodo-quinoline hydrochloride |
分子式 |
C9H7ClIN |
分子量 |
291.51 g/mol |
IUPAC名 |
6-iodoquinoline;hydrochloride |
InChI |
InChI=1S/C9H6IN.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6H;1H |
InChIキー |
WDZRLOLYOVRJDV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2)I)N=C1.Cl |
正規SMILES |
C1=CC2=C(C=CC(=C2)I)N=C1.Cl |
同義語 |
6-IODO-QUINOLINE HYDROCHLORIDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



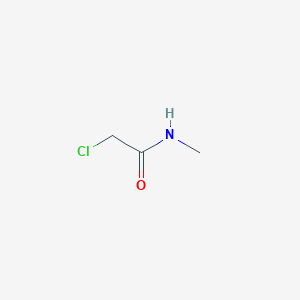
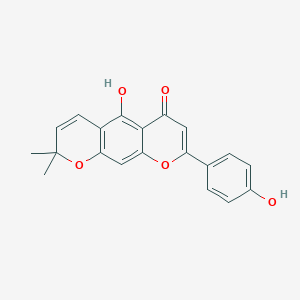
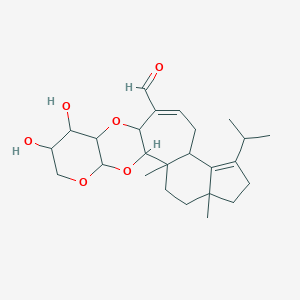
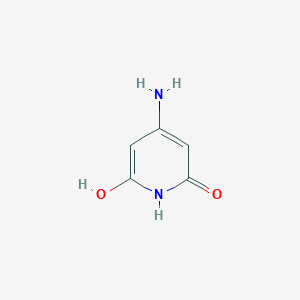
![[(2S,3S,4S,5R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate](/img/structure/B104503.png)
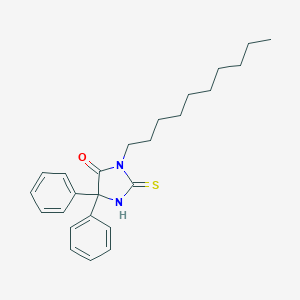
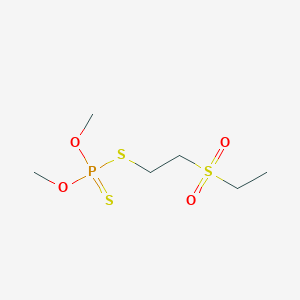
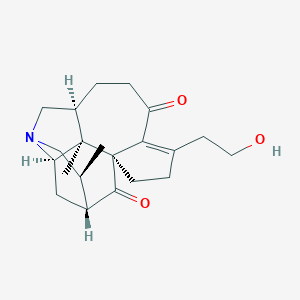
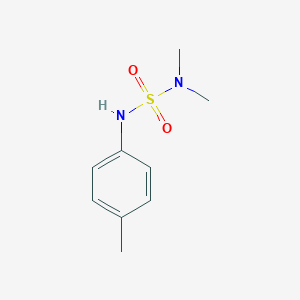
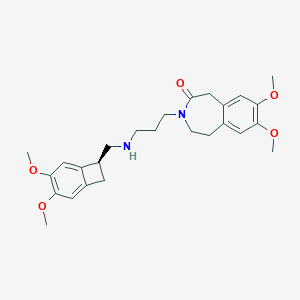
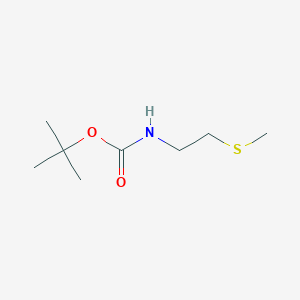
![2-[(1-Methylpropyl)amino]ethanol](/img/structure/B104520.png)
